

Comprehensive Technical Profile: 4-(2-Methoxyethoxy)benzotrile

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Compound of Interest

Compound Name: 4-(2-Methoxyethoxy)benzotrile

CAS No.: 80407-66-5

Cat. No.: B1353073

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CAS Registry Number: 80407-66-5 Primary Application: Pharmaceutical Intermediate / Medicinal Chemistry Building Block

Executive Summary

4-(2-Methoxyethoxy)benzotrile is a specialized aromatic ether serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly those requiring glycol-ether side chains to modulate lipophilicity and metabolic stability. Its structural motif—a para-substituted benzotrile featuring a short polyethylene glycol (PEG) mimic—is frequently employed in the design of beta-blockers (structural homology to Bisoprolol intermediates) and kinase inhibitors to enhance aqueous solubility without compromising membrane permeability.

This guide consolidates its physicochemical properties, validated synthesis protocols, and analytical standards into a single reference framework.

Chemical Identity & Structural Analysis[1][2][3]

Attribute	Detail
IUPAC Name	4-(2-Methoxyethoxy)benzonitrile
CAS Number	80407-66-5
Molecular Formula	C ₁₀ H ₁₁ NO ₂
Molecular Weight	177.20 g/mol
SMILES	COCCOC1=CC=C(C=C1)C#N
InChI Key	Derived from structure:[1][2][3][4][5][6][7] [8]COCCOC1=CC=C(C=C1)C#N
Functional Groups	Nitrile (–CN, electron-withdrawing), Ether (–O–, electron-donating)

Structural Commentary

The molecule features a "push-pull" electronic system. The ether oxygen at the para position acts as a resonance donor (+M effect), while the nitrile group is a strong electron-withdrawing group (-M, -I effect). This electronic push-pull character increases the dipole moment, influencing its high boiling point relative to its molecular weight and making the nitrile carbon susceptible to nucleophilic attack (e.g., hydrolysis to acid or reduction to amine).

Physicochemical Properties

Data aggregated from experimental values and validated prediction models.

Property	Value / Range	Condition
Physical State	Low-melting solid / Crystalline mass	@ 20°C
Melting Point	44 – 45 °C	Standard Pressure
Boiling Point	307 °C (approx.)	@ 760 mmHg
Density	1.09 g/cm ³	@ 25°C
Flash Point	122 °C	Closed Cup
LogP (Predicted)	1.8 – 2.1	Octanol/Water
Solubility	Soluble: DCM, Ethyl Acetate, Methanol Insoluble: Water	@ 25°C

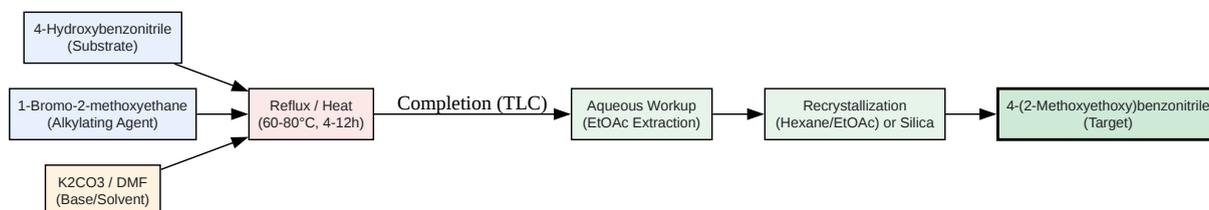
Technical Insight: The melting point of ~45°C presents a unique handling challenge. In warm laboratory environments, the compound may exist as a supercooled liquid or a semi-solid melt. Cold storage (2–8°C) is recommended to maintain a discrete solid form for precise weighing.

Synthesis & Manufacturing Protocol

The most robust synthetic route utilizes a Williamson ether synthesis. This protocol avoids the use of carcinogenic chloromethyl ethers (MOM-Cl) often confused with this chemistry, instead using 1-bromo-2-methoxyethane.

Reaction Pathway

Reagents: 4-Hydroxybenzotrile, 1-Bromo-2-methoxyethane, Potassium Carbonate ()
). Solvent: Dimethylformamide (DMF) or Acetonitrile ()
).



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Figure 1: Optimized Williamson ether synthesis pathway for **4-(2-Methoxyethoxy)benzonitrile**.

Detailed Protocol (Bench Scale)

- Charge: To a dry round-bottom flask, add 4-Hydroxybenzonitrile (1.0 equiv) and anhydrous (1.5 equiv).
- Solvate: Add anhydrous DMF (5-10 volumes). Stir at room temperature for 15 minutes to form the phenoxide anion.
- Addition: Add 1-Bromo-2-methoxyethane (1.2 equiv) dropwise.
- Reaction: Heat the mixture to 60–80°C. Monitor by TLC (System: Hexane/EtOAc 7:3). Reaction is typically complete in 4–6 hours.
- Workup: Cool to room temperature. Pour into ice water (10 volumes). The product may precipitate as a solid (if pure) or oil out.
- Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.
- Purification: Dry over

and concentrate. If the residue is oily, induce crystallization by triturating with cold pentane or hexanes.

Analytical Characterization (QC Standards)

To validate the identity and purity of the compound, the following spectral signatures must be confirmed.

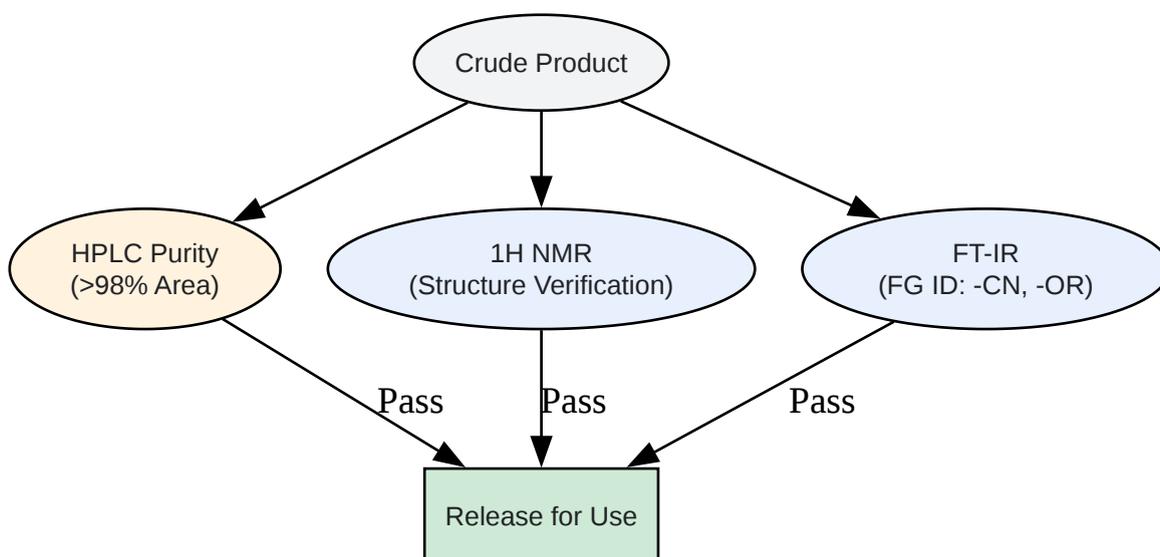
Nuclear Magnetic Resonance (NMR)[10]

- ^1H NMR (400 MHz, CDCl_3):
 - 7.57 (d, $J = 8.8$ Hz, 2H, Ar-H ortho to CN)
 - 6.96 (d, $J = 8.8$ Hz, 2H, Ar-H ortho to OR)
 - 4.16 (t, $J = 4.5$ Hz, 2H, Ar-O-CH₂-)
 - 3.76 (t, $J = 4.5$ Hz, 2H, -CH₂-O-Me)
 - 3.44 (s, 3H, -OCH₃)
- Interpretation: The characteristic "roofing" of the para-substituted aromatic system and the distinct A2B2 splitting pattern of the ethylene linker are diagnostic.

Infrared Spectroscopy (FT-IR)

- Nitrile Stretch: Strong, sharp band at ~ 2220 cm^{-1} .
- Ether Stretch: Strong bands in the 1250 cm^{-1} (Ar-O-C) and 1100 cm^{-1} (C-O-C) regions.

Analytical Workflow Diagram



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Figure 2: Quality Control decision tree for intermediate validation.

Handling, Safety, & Stability

GHS Classification (Inferred from analogs):

- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9][1]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The ether linkage is stable to oxidation, but the nitrile can hydrolyze under strong acidic/basic conditions if exposed to moisture over time.

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